Flurocitabine

Description

Structure

3D Structure

Properties

CAS No. |

37717-21-8 |

|---|---|

Molecular Formula |

C9H10FN3O4 |

Molecular Weight |

243.19 g/mol |

IUPAC Name |

(2R,4R,5R,6S)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol |

InChI |

InChI=1S/C9H10FN3O4/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11/h1,4-6,8,11,14-15H,2H2/t4-,5-,6+,8-/m1/s1 |

InChI Key |

PAYBYKKERMGTSS-MNCSTQPFSA-N |

Isomeric SMILES |

C1=C(C(=N)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)F |

Canonical SMILES |

C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F |

Appearance |

Solid powder |

Other CAS No. |

37717-21-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5-fluoro-2,2'-cyclocytidine AAFC anhydro-ara-5-fluorocytosine NSC 166641 |

Origin of Product |

United States |

Foundational & Exploratory

Flurocitabine: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurocitabine, also known by its chemical names 5-Fluorocyclocytidine and Ancitabine hydrochloride, is a synthetic pyrimidine analog that has been investigated for its anticancer properties. It functions as a prodrug, meaning it is administered in an inactive or less active form and is then metabolized within the body into its active cytotoxic components. This guide provides a comprehensive overview of the mechanism of action of Flurocitabine in cancer cells, focusing on its conversion to active metabolites and their subsequent effects on cellular processes. Due to the limited availability of data specifically on Flurocitabine, this guide heavily references the well-established mechanisms of its primary active metabolite, Cytarabine (ara-C).

Core Mechanism of Action: A Prodrug Approach

The central mechanism of Flurocitabine's anticancer activity lies in its in vivo hydrolysis to form two key metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU). The primary cytotoxic effects are attributed to arabinosyl-cytosine (Cytarabine or ara-C), for which Flurocitabine serves as a more stable precursor, allowing for a potentially more sustained release of the active compound.[1]

Cellular Uptake and Activation

While specific cellular transporters for Flurocitabine have not been extensively characterized, it is presumed to enter cells through nucleoside transporters, similar to other pyrimidine analogs. Once inside the cancer cell, Flurocitabine undergoes spontaneous or enzymatic hydrolysis to yield Cytarabine.

Cytarabine is then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, arabinosylcytosine triphosphate (ara-CTP). This activation is a critical step for its cytotoxic activity.

Molecular Mechanisms of Cytotoxicity

The active metabolite, ara-CTP, exerts its anticancer effects through two primary mechanisms:

-

Inhibition of DNA Synthesis: Ara-CTP is a potent competitive inhibitor of DNA polymerase. It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand. The arabinose sugar moiety in ara-CTP, instead of the natural deoxyribose, has a 2'-hydroxyl group in the trans position, which creates steric hindrance and prevents the DNA polymerase from adding the next nucleotide, thus terminating DNA chain elongation.[1] This disruption of DNA replication is most prominent during the S phase of the cell cycle, making Flurocitabine and its active metabolite, Cytarabine, S-phase specific agents.[1]

-

Incorporation into DNA: Ara-CTP can also be incorporated into the DNA strand. The presence of the arabinose sugar distorts the DNA structure, making it a poor template for further replication and transcription. This incorporation can also trigger DNA repair mechanisms, which, if overwhelmed, can lead to apoptosis.

Quantitative Data

Specific quantitative data for Flurocitabine is scarce in publicly available literature. The following table summarizes the available data. For comparative purposes, data on its active metabolite, Cytarabine, may be considered, though direct extrapolation is not always accurate due to differences in uptake, metabolism, and pharmacokinetics.

| Compound | Cell Line | Assay Type | IC50 | Reference |

| 5-Fluorocyclocytidine (Flurocitabine) | L-5178Y (Mouse Lymphoma) | Cell Growth Inhibition | 0.054 µg/mL | [2] |

Experimental Protocols

Protocol: Determination of IC50 by MTT Assay

1. Cell Culture and Seeding:

-

Culture the desired cancer cell line in appropriate media and conditions until approximately 80% confluent.

-

Trypsinize the cells, perform a cell count, and dilute the cell suspension to a final concentration of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

2. Drug Treatment:

-

Prepare a stock solution of Flurocitabine in a suitable solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of the Flurocitabine stock solution to obtain a range of desired concentrations.

-

Remove the culture medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of Flurocitabine to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve with the drug concentration on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Conclusion

Flurocitabine is a prodrug that exerts its anticancer effects primarily through its conversion to Cytarabine. The active metabolite, ara-CTP, inhibits DNA synthesis and gets incorporated into DNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. While the available data specifically for Flurocitabine is limited, its mechanism of action is well-understood through the extensive research on its active metabolite. Further studies are warranted to fully elucidate the unique pharmacokinetic and pharmacodynamic properties of Flurocitabine and to explore its full potential in cancer therapy.

References

Anhydro-ara-5-fluorocytidine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydro-ara-5-fluorocytidine (AAFC), also known as 5-fluoro-2,2'-cyclocytidine, is a synthetic nucleoside analog that has been investigated for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of AAFC. Detailed experimental protocols for its synthesis are outlined, and quantitative data on its physicochemical properties and antitumor effects are presented in structured tables. Furthermore, this guide elucidates the mechanism of action of AAFC, including its interaction with key cellular pathways, and provides visualizations of these processes to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Discovery and Background

Anhydro-ara-5-fluorocytidine emerged from the broader field of fluorinated nucleoside analogs, a class of compounds extensively studied for their therapeutic potential in oncology and virology. The introduction of a fluorine atom at the 5-position of the pyrimidine ring can significantly alter the biological properties of nucleosides, often enhancing their metabolic stability and cytotoxic effects. AAFC is structurally related to cytarabine (ara-C), a well-established chemotherapeutic agent. The key structural feature of AAFC is the 2,2'-anhydro bridge, which locks the arabinofuranosyl sugar in a specific conformation, influencing its interaction with cellular targets. This modification was hypothesized to confer unique biological properties compared to its non-cyclized counterparts.

Early studies in the 1970s explored the potential of AAFC as an anticancer drug, leading to its evaluation in Phase II clinical trials for various solid tumors, including gastrointestinal, lung, head and neck, and breast cancers.[1][2] While these trials showed limited efficacy of AAFC as a single agent in advanced gastrointestinal cancer, the compound remains a subject of interest for its unique chemical structure and as a potential scaffold for the development of novel nucleoside-based therapeutics.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical for its development and formulation. The following table summarizes the key properties of anhydro-ara-5-fluorocytidine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FN₃O₄ | [3] |

| Molecular Weight | 243.19 g/mol | [3] |

| IUPAC Name | 4-amino-1-(2,3,5-trihydroxy-tetrahydro-furan-2-yl)-5-fluoro-1H-pyrimidin-2-one | PubChem |

| CAS Number | 55638-42-1 | GSRS |

| Appearance | White to off-white powder (predicted) | - |

| Solubility | Soluble in DMSO (predicted for related compounds) | - |

Chemical Synthesis

General Synthetic Strategy

The synthesis can be conceptually divided into two key stages:

-

Formation of the 2,2'-anhydrocytidine arabinoside core: This is typically achieved through the cyclization of an arabinofuranosylcytosine precursor.

-

Fluorination of the pyrimidine ring: Introduction of the fluorine atom at the 5-position of the cytosine base.

A logical synthetic workflow is depicted in the following diagram:

Caption: General workflow for the synthesis of anhydro-ara-5-fluorocytidine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,2'-Anhydro-1-β-D-arabinofuranosylcytosine Hydrochloride (from Cytidine Hydrochloride)

This procedure is adapted from a patented method for the synthesis of the non-fluorinated anhydro-ara-cytidine.[4]

-

Materials: Cytidine hydrochloride, Ethylene carbonate, Dimethylformamide (DMF), Acetone.

-

Procedure:

-

In a reaction flask equipped with a stirrer and a condenser, heat ethylene carbonate to 130°C.

-

Slowly add cytidine hydrochloride to the molten ethylene carbonate over a period of 50 minutes with stirring.

-

Maintain the reaction mixture at 130°C for four hours.

-

Cool the mixture to room temperature, resulting in a brown gummy precipitate.

-

Add pre-cooled (10°C) dimethylformamide to the precipitate and stir the resulting mixture at 10°C for two hours.

-

Filter the creamy precipitate, wash with dimethylformamide and then with acetone.

-

Dry the product to yield 2,2'-anhydro-1-β-D-arabinofuranosylcytosine hydrochloride.

-

Step 2: Fluorination of 2,2'-Anhydro-1-β-D-arabinofuranosylcytosine

This step is based on general methods for the fluorination of nucleosides.

-

Materials: 2,2'-Anhydro-1-β-D-arabinofuranosylcytosine hydrochloride, Hydrogen fluoride (HF) in pyridine or another suitable fluorinating agent (e.g., Selectfluor), an appropriate solvent.

-

Procedure:

-

Dissolve 2,2'-anhydro-1-β-D-arabinofuranosylcytosine hydrochloride in a suitable anhydrous solvent (e.g., DMF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen fluoride in pyridine (or another fluorinating agent) to the reaction mixture with stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., 0°C to room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction by carefully adding a neutralizing agent (e.g., a saturated solution of sodium bicarbonate).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain anhydro-ara-5-fluorocytidine.

-

Biological Activity and Mechanism of Action

In Vitro and In Vivo Antitumor Activity

Anhydro-ara-5-fluorocytidine has demonstrated activity against certain types of cancer in preclinical studies. A notable study investigated its efficacy against both intraperitoneally and intracerebrally inoculated mouse leukemia, highlighting its ability to cross the blood-brain barrier.

Table of Antitumor Activity of a Related Compound (5'-deoxy-5-fluorocytidine conjugate)

| Cell Line | Cancer Type | IC50 (µM) |

| BxPC-3 | Pancreatic | 14 - 45 |

| AsPC-1 | Pancreatic | 37 - 133 |

Mechanism of Action

The mechanism of action of anhydro-ara-5-fluorocytidine is believed to be similar to that of other cytidine and fluoropyrimidine analogs, primarily through the inhibition of nucleic acid synthesis.

Caption: Proposed mechanism of action of anhydro-ara-5-fluorocytidine.

The proposed mechanism involves the following steps:

-

Cellular Uptake: AAFC enters the cancer cell, likely through nucleoside transporters.

-

Intracellular Activation: AAFC is sequentially phosphorylated by intracellular kinases to its active triphosphate form, anhydro-ara-5-fluorocytidine triphosphate (AAFC-TP). The initial phosphorylation is likely catalyzed by deoxycytidine kinase.

-

Inhibition of DNA Synthesis: AAFC-TP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerases.

-

Chain Termination: Once incorporated, the arabinose sugar moiety of AAFC, with its 2'-hydroxyl group in the "up" position, sterically hinders the formation of the subsequent phosphodiester bond, leading to chain termination.

-

Induction of Apoptosis: The disruption of DNA replication and the accumulation of DNA damage trigger programmed cell death (apoptosis) in the cancer cell.

The 5-fluoro substituent on the cytosine base can also contribute to the cytotoxic effect by inhibiting thymidylate synthase after conversion to the corresponding deoxyuridine monophosphate analog, although this is a more established mechanism for 5-fluorouracil.

Conclusion and Future Directions

Anhydro-ara-5-fluorocytidine is a synthetically challenging but biologically interesting nucleoside analog. While its clinical efficacy as a single agent has been limited, its unique structure and mechanism of action warrant further investigation. Future research could focus on:

-

Optimized Synthesis: Development of more efficient and scalable synthetic routes to facilitate further preclinical and clinical studies.

-

Combination Therapies: Evaluating the synergistic effects of AAFC with other chemotherapeutic agents or targeted therapies.

-

Prodrug Strategies: Designing prodrugs of AAFC to improve its pharmacokinetic properties and tumor-specific delivery.

-

Exploration of Novel Analogs: Using the anhydro-ara-5-fluorocytidine scaffold as a starting point for the design of new nucleoside analogs with improved potency and selectivity.

This technical guide provides a foundational understanding of anhydro-ara-5-fluorocytidine for researchers in the field of anticancer drug discovery and development. The provided protocols and data can serve as a valuable resource for further exploration of this and related compounds.

References

5-Fluorocyclocytidine chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorocytidine (5-FCyd) is a synthetic fluorinated pyrimidine nucleoside analog with significant applications in biomedical research and drug development.[1][2] It serves as a crucial precursor in the synthesis of various biologically active molecules and is a key intermediate in the metabolic pathway of several chemotherapeutic agents. This technical guide provides an in-depth overview of the chemical and physical properties, mechanism of action, and relevant experimental methodologies for 5-Fluorocytidine.

Chemical and Physical Properties

5-Fluorocytidine is an organofluorine compound and a member of the cytidine family.[3] Its core structure consists of a 5-fluorocytosine base attached to a ribose sugar moiety.

Table 1: Core Chemical and Physical Properties of 5-Fluorocytidine

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂FN₃O₅ | [3] |

| Molecular Weight | 261.21 g/mol | [3] |

| CAS Number | 2341-22-2 | |

| Appearance | Fine white powder | |

| Melting Point | 196-200 °C | |

| pKa (Strongest Acidic) | 8.31 | |

| pKa (Strongest Basic) | 1.78 |

Table 2: Solubility Profile of 5-Fluorocytidine

| Solvent | Solubility | Source(s) |

| Water (25 °C) | 1.5 g/100 ml | |

| PBS (pH 7.2) | ~0.5 mg/mL | |

| DMSO | ~0.2 mg/mL | |

| Formic acid:water (1:1 v/v) | 50 mg/mL | |

| 0.1 N HCl | 7 µg/mL | |

| Alcohol | Slightly soluble | |

| Chloroform | Practically insoluble | |

| Ether | Practically insoluble |

Note: The solubility of 5-Fluorocytosine, a related compound, has been extensively studied in various pure and binary mixed solvents, with the highest mole fraction solubility observed in DMSO, followed by DMF.

Stability

Studies on the related compound 5-fluoro-2'-deoxycytidine (FdCyd) indicate that its degradation is pH-dependent, appearing to be first-order and acid-catalyzed. In the solid state, FdCyd shows no significant degradation when stored at ambient temperature in either clear or amber vials for 30 days. An accelerated stability study of 5-Flucytosine in intravenous solution showed it to be very stable at regular storing temperatures.

Mechanism of Action and Metabolic Pathway

5-Fluorocytidine is a prodrug that exerts its biological effects after intracellular conversion to its active metabolites. The primary mechanism of action involves the inhibition of DNA synthesis and the disruption of RNA function.

The metabolic activation of 5-Fluorocytidine is a multi-step process:

-

Deamination: 5-Fluorocytidine is converted to 5-Fluorouridine (5-FUr) by the enzyme cytidine deaminase.

-

Phosphorylation: 5-Fluorouridine is then phosphorylated to 5-Fluorouridine monophosphate (5-FUMP) by uridine kinase.

-

Further Phosphorylation: 5-FUMP is subsequently phosphorylated to 5-Fluorouridine diphosphate (5-FUDP) and then to 5-Fluorouridine triphosphate (5-FUTP).

-

Conversion to Deoxyribonucleotides: 5-FUDP can be converted to 5-Fluoro-2'-deoxyuridine diphosphate (5-FdUDP) by ribonucleotide reductase.

-

Active Metabolite Formation: 5-FdUDP is then dephosphorylated to 5-Fluoro-2'-deoxyuridine monophosphate (5-FdUMP), the primary inhibitor of thymidylate synthase.

5-FUTP can be incorporated into RNA, leading to the disruption of RNA synthesis and function. 5-FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, which inhibits the synthesis of thymidine, an essential precursor for DNA synthesis.

Experimental Protocols

Synthesis of 5-Fluorocytidine

Several methods for the synthesis of 5-Fluorocytidine have been reported. A common approach involves the glycosylation of 5-fluorocytosine with a protected ribose derivative.

Example Protocol Outline (Vorbrugg-style Glycosylation):

-

Silylation of 5-Fluorocytosine: 5-Fluorocytosine is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to protect the amine and hydroxyl groups.

-

Glycosylation: The silylated 5-fluorocytosine is reacted with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst (e.g., SnCl₄) or a sulfonate catalyst (e.g., potassium nonaflate) in an anhydrous solvent like acetonitrile. The reaction is typically refluxed for several hours.

-

Deblocking: The protecting groups (benzoyl and silyl) are removed. Debenzoylation can be achieved using methanolic ammonia or a basic ion-exchange resin (e.g., Amberlyst A-26, OH⁻ form).

-

Purification: The crude product is purified by crystallization from a suitable solvent system, such as water-methanol, to yield pure 5-Fluorocytidine.

Another reported method involves the direct fluorination of cytidine using trifluoromethyl hypofluorite, although this reagent is toxic and its large-scale use can be hazardous.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of 5-Fluorocytidine and its metabolites.

General HPLC-UV Method Parameters:

-

Column: A reverse-phase C18 column is commonly used. For polar compounds like 5-Fluorocytidine and its metabolites, a ZIC®-HILIC (Hydrophilic Interaction Liquid Chromatography) column can also be effective.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., formic acid-water, ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol) is typically employed.

-

Detection: UV detection at a wavelength of approximately 260-280 nm is suitable for pyrimidine nucleosides.

-

Sample Preparation: For in vitro samples, protein precipitation with an agent like trichloroacetic acid is a common first step.

A validated HPLC-MS/MS method has also been developed for the simultaneous determination of capecitabine and its metabolites, including 5'-deoxy-5-fluorocytidine, in human plasma.

In Vitro Cytotoxicity Assay

To evaluate the cytotoxic effects of 5-Fluorocytidine on cancer cell lines, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.

MTT Assay Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of 5-Fluorocytidine (and appropriate vehicle controls) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

In Vivo Xenograft Mouse Model

To assess the anti-tumor efficacy of 5-Fluorocytidine in a living organism, a xenograft mouse model is commonly used.

Xenograft Model Protocol Outline:

-

Cell Culture and Preparation: Human cancer cells are cultured, harvested during the exponential growth phase, and resuspended in a suitable vehicle (e.g., a mixture of serum-free medium and Matrigel).

-

Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

Tumor Growth Monitoring: The mice are monitored regularly for tumor formation. Once tumors are palpable, their dimensions are measured with calipers two to three times per week, and the tumor volume is calculated.

-

Treatment Administration: When the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. 5-Fluorocytidine is administered according to a specific dosing schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle alone.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth and final tumor weight between the treated and control groups.

Conclusion

5-Fluorocytidine is a versatile molecule with important applications in the development of anticancer and antifungal therapies. A thorough understanding of its chemical and physical properties, metabolic activation, and appropriate experimental handling is essential for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. This guide provides a foundational overview to support further investigation and application of this significant compound.

References

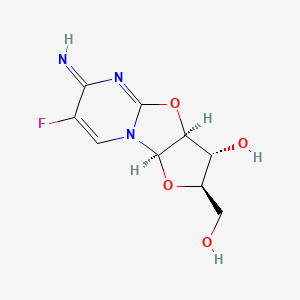

An In-Depth Technical Guide to Flurocitabine (CAS Number: 37717-21-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurocitabine, also known by its National Service Center number NSC-166641 and its chemical name 2,2'-Anhydro-5-fluoro-1-β-D-arabinofuranosylcytosine, is a synthetic pyrimidine nucleoside analog. It is structurally related to cytarabine and 5-fluorouracil, two widely used anticancer agents. Flurocitabine has been investigated for its potential as an antineoplastic and antifungal agent. Its mechanism of action is primarily attributed to the inhibition of nucleic acid synthesis. This guide provides a comprehensive overview of the technical data available for Flurocitabine, focusing on its chemical properties, synthesis, mechanism of action, and available preclinical data.

Chemical and Physical Properties

Flurocitabine is a fluorinated derivative of cytarabine. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 37717-21-8 | [1][2] |

| Molecular Formula | C₉H₁₀FN₃O₄ | [1] |

| Molecular Weight | 243.19 g/mol | [1] |

| IUPAC Name | 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-1,2-dihydropyrimidin-2-one | |

| Synonyms | NSC-166641, 2,2'-Anhydro-5-fluoro-1-β-D-arabinofuranosylcytosine, 5-Fluorocyclocytidine | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of Flurocitabine

The synthesis of Flurocitabine typically starts from 5-fluorocytidine. Two primary methods have been described in the literature.

Method 1: Reaction with Partially Hydrolyzed POCl₃

This method involves the reaction of 5-fluorocytidine with partially hydrolyzed phosphorus oxychloride (POCl₃) in a suitable solvent system.

Experimental Protocol:

-

Preparation of Reagent: Partially hydrolyzed POCl₃ is prepared by carefully adding a controlled amount of water to POCl₃.

-

Reaction: 5-fluorocytidine is suspended in a solvent such as ethyl acetate, dimethylformamide (DMF), or acetonitrile.

-

The partially hydrolyzed POCl₃ is added to the suspension.

-

Reflux: The reaction mixture is heated to reflux and maintained at that temperature for a specified period.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through standard work-up procedures, which may include filtration, extraction, and crystallization. Purification is typically achieved by recrystallization or column chromatography.

Method 2: Two-Step Synthesis via an Acetoxy Intermediate

This alternative synthesis route involves the formation of an acetoxy intermediate followed by hydrolysis.

Experimental Protocol:

-

Formation of the Acetoxy Intermediate: 5-fluorocytidine is reacted with o-acetoxybenzoyl chloride or 2-acetoxy-isobutyryl chloride in refluxing acetonitrile. This reaction yields the 2'-O-acetyl-3',5'-di-O-benzoyl-5-fluorocytidine intermediate.

-

Hydrolysis: The intermediate is then hydrolyzed using methanolic HCl. This step removes the protecting groups and facilitates the anhydro ring formation, yielding Flurocitabine.

-

Isolation and Purification: The final product is isolated and purified using standard techniques as described in Method 1.

A schematic representation of the synthesis workflow is provided below.

Mechanism of Action

Flurocitabine, as a pyrimidine analog, is believed to exert its cytotoxic and antifungal effects primarily through the inhibition of DNA synthesis. The proposed mechanism involves intracellular activation and subsequent interference with key enzymatic pathways.

-

Intracellular Activation: Flurocitabine is transported into the cell where it is converted to its active triphosphate form, 5-fluoro-2'-deoxycytidine triphosphate (FdCTP), by cellular kinases.

-

Inhibition of DNA Polymerase: FdCTP acts as a competitive inhibitor of DNA polymerase. It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and gets incorporated into the growing DNA strand.

-

Chain Termination: The incorporation of FdCTP into the DNA chain leads to the termination of DNA elongation, thereby halting DNA replication.

-

Inhibition of Pyrimidine Synthesis: Flurocitabine and its metabolites may also inhibit other enzymes involved in the de novo and salvage pathways of pyrimidine nucleotide synthesis, further depleting the pool of essential precursors for DNA and RNA synthesis.

The proposed signaling pathway for the mechanism of action of Flurocitabine is depicted below.

Preclinical Data

Limited preclinical data for Flurocitabine (NSC-166641) is publicly available. The primary source of in vitro anticancer data is the NCI-60 Human Tumor Cell Line Screen conducted by the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI).

In Vitro Anticancer Activity

The NCI-60 screen evaluates the cytotoxic and/or growth-inhibitory effects of compounds against a panel of 60 human cancer cell lines representing nine different cancer types. The data is typically presented as GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death).

Experimental Protocol (NCI-60 Screen):

-

Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates and incubated for 24 hours.

-

Compound Addition: Flurocitabine is added to the plates at five different 10-fold dilutions.

-

Incubation: The plates are incubated for an additional 48 hours.

-

Staining and Measurement: The cells are fixed in situ, washed, and stained with sulforhodamine B (SRB), a protein-binding dye. The absorbance is measured at 515 nm to determine cell mass.

-

Data Analysis: The GI₅₀, TGI, and LC₅₀ values are calculated from the dose-response curves.

A summary of the mean GI₅₀, TGI, and LC₅₀ values for Flurocitabine (NSC-166641) across the NCI-60 cell lines would be presented here if the data were publicly available and retrievable. Researchers can query the NCI DTP database for specific data on NSC-166641.

In Vivo Antitumor Activity

Experimental Protocol (General Xenograft Model):

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cell lines are implanted subcutaneously or orthotopically into the mice.

-

Treatment: Once tumors reach a palpable size, mice are treated with Flurocitabine at various doses and schedules (e.g., intraperitoneal or intravenous injections). A control group receives a vehicle.

-

Monitoring: Tumor growth is monitored by measuring tumor volume at regular intervals. Animal body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

-

Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

Antifungal Activity

Flurocitabine's structural similarity to 5-fluorocytosine, a known antifungal agent, suggests potential antifungal activity. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Experimental Protocol (Broth Microdilution for Antifungal Susceptibility):

-

Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans, Cryptococcus neoformans) is prepared.

-

Drug Dilution: Serial dilutions of Flurocitabine are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that visibly inhibits fungal growth.

Specific MIC values for Flurocitabine against various fungal species are not widely reported in publicly accessible literature.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic studies on Flurocitabine in animal models or humans are not extensively published. A typical preclinical pharmacokinetic study would involve the following.

Experimental Protocol (Rodent Pharmacokinetic Study):

-

Animal Model: Rats or mice are used.

-

Drug Administration: A single dose of Flurocitabine is administered intravenously and orally to different groups of animals.

-

Blood Sampling: Blood samples are collected at various time points after drug administration.

-

Plasma Analysis: The concentration of Flurocitabine and its potential metabolites in plasma is determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using non-compartmental or compartmental analysis.

-

Metabolism Studies: In vitro studies using liver microsomes or hepatocytes can be performed to identify the metabolic pathways and the enzymes involved in the metabolism of Flurocitabine.

The workflow for a typical pharmacokinetic study is illustrated below.

Clinical Trials

A thorough search of clinical trial registries did not reveal any registered clinical trials specifically for Flurocitabine (CAS 37717-21-8 or NSC-166641). It is possible that the compound was evaluated in early-phase trials that were not registered or that its development was discontinued at the preclinical stage.

Conclusion

Flurocitabine is a pyrimidine nucleoside analog with a clear rationale for potential anticancer and antifungal activity based on its mechanism of action as an inhibitor of DNA synthesis. While detailed synthesis protocols are available, the publicly accessible preclinical data, particularly regarding in vivo efficacy, pharmacokinetics, and specific quantitative measures of activity (IC₅₀ and MIC values), is limited. Further investigation, potentially through direct inquiry to the NCI Developmental Therapeutics Program for the complete NCI-60 dataset for NSC-166641, is recommended for researchers interested in the further development of this compound. The lack of clinical trial data suggests that its therapeutic potential has not been fully explored in a clinical setting. This guide provides a foundational understanding of Flurocitabine for the scientific community, highlighting both the known information and the existing data gaps that warrant further research.

References

An In-depth Technical Guide to the Biochemical Pathways Affected by Flurocitabine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurocitabine, also known as anhydro-ara-5-fluorocytidine (AAFC), is a fluorinated pyrimidine analog that functions as a prodrug. Following administration, it undergoes hydrolysis to form its active metabolites, primarily arabinosyl-fluorouracil (ara-FU) and arabinosyl-fluorocytosine (ara-FC). These metabolites are subsequently phosphorylated intracellularly to their active triphosphate forms. The primary cytotoxic mechanisms of Flurocitabine stem from the interference of these metabolites with critical cellular processes. The triphosphate form of ara-FU is a potent inhibitor of thymidylate synthase, a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), leading to the disruption of DNA synthesis and repair. Concurrently, the triphosphate of ara-FC acts as a competitive inhibitor of DNA polymerases and can be incorporated into both DNA and RNA, resulting in chain termination, genomic instability, and dysfunctional RNA. This guide provides a comprehensive overview of the biochemical pathways affected by Flurocitabine, including its metabolism, mechanisms of action, and available quantitative data. Detailed experimental protocols for key assays and visualizations of the affected pathways are also presented to facilitate further research and drug development efforts.

Introduction

Flurocitabine is a synthetic nucleoside analog belonging to the class of fluoropyrimidines, a group of compounds widely utilized in cancer chemotherapy.[1] Its structure as an anhydro-arabinofuranosyl derivative of 5-fluorocytosine is designed to improve its pharmacological properties. The therapeutic efficacy of Flurocitabine is dependent on its in vivo conversion to active metabolites that disrupt fundamental biochemical pathways essential for cell proliferation. This document serves as a technical guide for researchers and drug development professionals, detailing the intricate molecular mechanisms through which Flurocitabine exerts its cytotoxic effects.

Metabolism and Bioactivation of Flurocitabine

Flurocitabine (anhydro-ara-5-fluorocytidine) is a prodrug that requires metabolic activation to exert its cytotoxic effects. The initial step in its bioactivation is the hydrolysis of the anhydro bond, yielding two primary metabolites: arabinosyl-fluorouracil (ara-FU) and arabinosyl-fluorocytosine (ara-FC).

Once inside the cell, these nucleoside analogs are phosphorylated by cellular kinases to their respective monophosphate, diphosphate, and triphosphate forms. The key active metabolites are arabinosyl-fluorouracil triphosphate (ara-FUTP) and arabinosyl-fluorocytosine triphosphate (ara-FCTP).

Core Biochemical Pathways Affected

The cytotoxic effects of Flurocitabine are mediated through the disruption of two primary biochemical pathways: DNA synthesis via inhibition of thymidylate synthase and direct interference with DNA and RNA replication and function.

Inhibition of Thymidylate Synthase

The primary mechanism of action of the ara-FU metabolite is the inhibition of thymidylate synthase (TS). TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[2] The active metabolite, arabinosyl-fluorouracil monophosphate (ara-FUMP), acts as a potent mechanism-based inhibitor of TS.[3] In the presence of the cofactor 5,10-methylenetetrahydrofolate, ara-FUMP forms a stable ternary complex with the enzyme, effectively blocking its catalytic activity.[3] This leads to a depletion of the intracellular dTMP pool, which in turn inhibits DNA synthesis and repair, ultimately inducing apoptosis.

References

- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ara-Nucleotides - Jena Bioscience [jenabioscience.com]

- 3. Interaction of 1-(5-phospho-beta-D-arabinofuranosyl)-5-substituted-uracils with thymidylate synthetase: mechanism-based inhibition by 1-(5-phospho-beta-D-arabinosyl)-5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

Flurocitabine: A Fluorinated Anhydride Analog of Cytarabine - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurocitabine, also known by its synonyms 5-fluorocyclocytidine, anhydro-ara-5-fluorocytidine (AAFC), and its National Cancer Institute (NCI) designation NSC-166641, is a synthetic fluorinated anhydride analog of the established chemotherapeutic agent, cytarabine (ara-C). Developed as a prodrug, Flurocitabine is designed to overcome some of the limitations of cytarabine, such as its rapid in vivo deamination and to potentially offer an improved therapeutic index. This technical guide provides a comprehensive overview of Flurocitabine, detailing its chemical properties, synthesis, mechanism of action, preclinical data, and available clinical findings. The information is presented to support further research and development efforts in the field of oncology.

Introduction

Cytarabine is a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML). However, its efficacy is often limited by rapid inactivation by cytidine deaminase and the development of drug resistance. Flurocitabine emerges as a promising second-generation nucleoside analog, characterized by a fluorinated modification and an anhydride linkage. This unique structure is intended to protect the molecule from premature degradation and facilitate its conversion to active anti-neoplastic agents within the body. In vivo, Flurocitabine is hydrolyzed to arabinosyl-fluorouracil (ara-FC) and the active metabolite of cytarabine, arabinosyl-cytosine (ara-C), thereby exerting its cytotoxic effects through the inhibition of DNA synthesis.

Chemical Structure and Properties

Flurocitabine is structurally distinct from cytarabine due to the presence of a fluorine atom at the 5-position of the cytosine ring and the formation of a 2,2'-anhydro bond, creating a cyclocytidine structure. This anhydride linkage makes it a "locked" conformation of a cytarabine analog.

Caption: Chemical structures of Cytarabine and Flurocitabine.

Synthesis

The synthesis of Flurocitabine has been reported to start from 5-fluorocytidine. One described method involves the reaction of 5-fluorocytidine with partially hydrolyzed phosphorus oxychloride (POCl3) in a suitable solvent system such as refluxing ethyl acetate, or a mixture of dimethylformamide (DMF) and acetonitrile. An alternative route involves the reaction of 5-fluorocytidine with o-acetoxybenzoyl chloride or 2-acetoxy-iso-butyryl chloride in refluxing acetonitrile to yield an acetoxy intermediate, which is subsequently hydrolyzed with methanolic HCl to produce Flurocitabine.

Mechanism of Action

Flurocitabine functions as a prodrug that is converted in vivo to its active metabolites. The primary mechanism of action is the inhibition of DNA synthesis, a hallmark of pyrimidine antimetabolites.

Caption: Proposed mechanism of action of Flurocitabine.

Upon administration, Flurocitabine undergoes hydrolysis to yield arabinosyl-fluorouracil (ara-FC) and cytarabine (ara-C). Cytarabine is then phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, ara-CTP. Ara-CTP competitively inhibits DNA polymerase, a critical enzyme in DNA replication and repair. Furthermore, ara-CTP can be incorporated into the growing DNA strand, leading to chain termination and the induction of apoptosis in rapidly dividing cancer cells.

Preclinical Data

In Vitro Activity

Preclinical studies have demonstrated the cytotoxic potential of Flurocitabine against cancer cell lines. The following table summarizes the available in vitro activity data.

| Compound | Cell Line | Assay | IC50 | Reference |

| Flurocitabine (5-Fluorocyclocytidine) | L-5178Y (mouse lymphoma) | Growth Inhibition | 0.054 µg/mL | [1] |

Further studies on L-5178Y cells indicated that Flurocitabine inhibits the incorporation of thymidine into DNA. The growth inhibitory effect of Flurocitabine was reversed by the addition of deoxycytidine, but not by thymidine or deoxyuridine. This suggests that the primary site of action is similar to that of cytarabine and not 5-fluorouracil.

Experimental Protocols

Thymidine Incorporation Assay for Cell Proliferation

A common method to assess the antiproliferative activity of compounds like Flurocitabine is the [3H]-thymidine incorporation assay.

-

Cell Culture: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Flurocitabine or a vehicle control for a specified period (e.g., 48-72 hours).

-

Radiolabeling: [3H]-thymidine (a radioactive DNA precursor) is added to each well for the final hours of incubation (e.g., 4-18 hours).

-

Harvesting: The cells are harvested onto glass fiber filters, and unincorporated [3H]-thymidine is washed away.

-

Scintillation Counting: The radioactivity incorporated into the DNA of the proliferating cells is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of cell proliferation is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell proliferation) is determined.[2][3][4][5]

Caption: Workflow for a thymidine incorporation assay.

Clinical Studies

A Phase II clinical trial of Flurocitabine (referred to as anhydro-ara-5-fluorocytidine) has been reported. The study evaluated the efficacy of the drug in patients with various solid tumors, including adenocarcinoma of the gastrointestinal tract, epidermoid carcinoma of the lung, head and neck, breast carcinoma, and small cell anaplastic carcinoma of the lung. Reports from this study suggest that Flurocitabine demonstrated significant antitumor activity in patients with adenocarcinoma of the stomach and pancreas when administered in weekly intravenous doses. The main toxicities observed were myelosuppression, nausea, and vomiting. Notably, the parotid pain and hypotension characteristic of the parent compound, cyclocytidine, were not prominent side effects of Flurocitabine.

Mechanisms of Resistance and Future Directions

Resistance to cytarabine is a significant clinical challenge and can occur through various mechanisms, including:

-

Reduced uptake of the drug into cancer cells (e.g., decreased expression of the hENT1 transporter).

-

Decreased activation of the drug due to reduced levels of deoxycytidine kinase (dCK).

-

Increased inactivation of the drug by cytidine deaminase (CDA) or 5'-nucleotidase (5'NT).

-

Alterations in the target enzyme, DNA polymerase.

The design of Flurocitabine as a fluorinated anhydride analog may circumvent some of these resistance mechanisms. For instance, its structure may protect it from deamination by CDA. Furthermore, the use of fluorinated analogs in combination with cytarabine has been explored to potentiate its anti-leukemic activity. Fludarabine, another fluorinated nucleoside analog, has been shown to increase the intracellular accumulation of ara-CTP.

Future research should focus on a more detailed elucidation of Flurocitabine's pharmacokinetic and pharmacodynamic profiles in humans, comprehensive evaluation of its efficacy in a broader range of malignancies, and investigation into its potential to overcome known mechanisms of cytarabine resistance.

Conclusion

Flurocitabine is a rationally designed fluorinated anhydride analog of cytarabine with a distinct chemical structure and a mechanism of action centered on the inhibition of DNA synthesis. Preclinical data and early clinical findings suggest its potential as an anti-cancer agent. Further in-depth studies are warranted to fully characterize its therapeutic potential and to define its role in the clinical management of cancer. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the study of this promising compound.

References

- 1. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 2. revvity.com [revvity.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

In vivo hydrolysis of Flurocitabine to active antitumor substances

An in-depth technical guide on the in vivo hydrolysis of Flucytosine (5-Fluorocytosine) to the active antitumor substance, 5-Fluorouracil (5-FU). This document is intended for researchers, scientists, and drug development professionals.

Introduction

Flucytosine (5-Fluorocytosine, 5-FC), initially synthesized in 1957 as a potential anticancer agent, was later identified for its potent antifungal properties.[1][2] It is a fluorinated pyrimidine analog that functions as a prodrug.[3] While its primary clinical use is in combination therapy for severe systemic mycoses, its original purpose as a targeted chemotherapy agent remains a significant area of research.[1][4] Mammalian cells lack the necessary enzyme to convert 5-FC into its cytotoxic form, providing a therapeutic window. However, the in vivo conversion of 5-FC to the well-known chemotherapeutic agent 5-Fluorouracil (5-FU) has been documented in humans, largely attributed to the enzymatic activity of the intestinal microflora. This conversion is a critical factor in both the potential antitumor applications and the observed toxicity of 5-FC therapy.

This guide details the mechanism of in vivo hydrolysis, the subsequent activation of 5-FU, quantitative data from preclinical and clinical studies, relevant experimental protocols, and the key signaling pathways involved in its antitumor effect.

In Vivo Hydrolysis and Activation Pathway

The conversion of 5-FC to its active forms is a multi-step process initiated by enzymatic hydrolysis, followed by intracellular metabolic activation.

Hydrolysis of Flucytosine (5-FC) to 5-Fluorouracil (5-FU)

The pivotal step in the activation of 5-FC is its hydrolytic deamination to 5-FU.

-

Enzyme: This reaction is catalyzed by cytosine deaminase (CD; EC 3.5.4.1), an enzyme found in various microbes, including bacteria and fungi.

-

Location of Conversion: Since mammalian cells do not possess cytosine deaminase, the primary site of in vivo conversion in humans is the gastrointestinal tract, where the intestinal microflora metabolize orally administered 5-FC. This mechanism is also the basis for gene-directed enzyme prodrug therapy (GDEPT), where the gene for CD is targeted to tumor cells to enable localized conversion of 5-FC to 5-FU.

Activation of 5-Fluorouracil (5-FU)

Once formed, 5-FU, an antimetabolite, enters the target cancer cells and is converted into several active metabolites that disrupt cellular processes through distinct mechanisms.

-

Inhibition of DNA Synthesis: 5-FU is converted to 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable complex with the enzyme thymidylate synthase (TS) , which is essential for the synthesis of thymidine, a necessary component of DNA. This inhibition leads to a depletion of thymidine triphosphate (dTTP), which disrupts DNA replication and repair, ultimately triggering cell death.

-

Incorporation into RNA: 5-FU can also be metabolized to 5-fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate. This incorporation disrupts RNA processing and protein synthesis, contributing to cytotoxicity.

-

Incorporation into DNA: A third metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA, leading to DNA fragmentation and instability.

The overall metabolic and activation pathway is visualized below.

Quantitative Data

Enzyme Kinetics

The efficiency of cytosine deaminase (CD) in converting 5-FC to 5-FU is a key determinant of the prodrug's efficacy. Kinetic parameters have been established for enzymes from various microbial sources.

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) or Vmax | Catalytic Efficiency (kcat/Km) | Reference |

| Yeast CD | 5-FC | 0.33 | 15 µM/min/µg (Vmax) | 45.5 (µM/min/µg)/mM | |

| Yeast CD | 5-FC | ~0.65 | - | - | |

| E. coli CD (Wild-Type) | 5-FC | 0.48 ± 0.05 | 92.2 ± 3.4 | 192.1 | |

| E. coli CD (Mutant) | 5-FC | 0.53 ± 0.09 | 158.3 ± 9.0 | 298.7 |

Table 1: Kinetic parameters for the conversion of 5-FC by microbial cytosine deaminase.

In Vivo Pharmacokinetics

Studies in humans and animals have quantified the conversion of 5-FC to 5-FU.

| Species | 5-FC Dose | Sample | Resulting 5-FU Concentration | Key Findings | Reference |

| Human | 2 g (oral) | Serum | >100 ng/mL (within 5 hours) | Sustained levels of 5-FU are achieved after a standard oral dose. | |

| Human (Patients) | Oral Therapy | Serum | >1,000 ng/mL (in 20 of 41 samples) | Levels can reach those associated with 5-FU chemotherapy, potentially causing toxicity. | |

| Mouse | Oral/Subcutaneous | Urine | ~2% of total radioactivity | A small but detectable fraction of 5-FC is metabolized. | |

| Rat | Oral/Subcutaneous | Urine | ~2.5% of total radioactivity | Metabolism rate is low, with most of the drug excreted unchanged. | |

| Dog | Oral/Subcutaneous | Urine | ~5% of total radioactivity | Dogs show a slightly higher rate of metabolism compared to rodents. |

Table 2: In vivo conversion and resulting serum concentrations of 5-FU following 5-FC administration.

Signaling Pathways for Antitumor Activity

The cytotoxic effects of 5-FU's active metabolites are mediated through the induction of apoptosis, involving several key signaling pathways. The p53 tumor suppressor protein plays a central role in sensing the cellular stress caused by DNA damage and RNA disruption.

Key signaling events include:

-

p53 Activation: 5-FU-induced stress leads to the post-translational phosphorylation and activation of p53.

-

Death Receptor Pathway: Activated p53 can upregulate death receptors like DR5. This facilitates the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the initiator caspase-8 .

-

Mitochondrial (Intrinsic) Pathway: Cellular stress also triggers the intrinsic apoptosis pathway, leading to the activation of caspase-9 .

-

PKCδ Involvement: Protein Kinase C-delta (PKCδ) is activated in response to 5-FU and acts as a critical mediator of apoptosis, potentially upstream of caspase activation.

-

Executioner Caspases: Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3 , which carry out the systematic dismantling of the cell.

Experimental Protocols

Protocol: Quantification of 5-FC and 5-FU in Serum by GC-MS

This protocol is based on the gas chromatographic-mass spectrometric methods described for detecting 5-FU in the serum of patients taking 5-FC.

1. Sample Preparation: a. Collect 1-2 mL of whole blood and allow it to clot. b. Centrifuge at 2000 x g for 10 minutes to separate serum. c. Store serum at -70°C until analysis.

2. Extraction: a. To 500 µL of serum, add an internal standard (e.g., 5-chlorouracil). b. Add 4 mL of an organic solvent mixture (e.g., isopropanol:dichloromethane, 10:90 v/v). c. Vortex vigorously for 1 minute to precipitate proteins and extract the analytes. d. Centrifuge at 3000 x g for 10 minutes. e. Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

3. Derivatization: a. To the dried residue, add 50 µL of a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS). b. Cap the tube tightly and heat at 100°C for 15 minutes to form trimethylsilyl (TMS) derivatives of 5-FC and 5-FU. c. Cool to room temperature before injection.

4. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for separating TMS derivatives (e.g., 5% phenyl-methylpolysiloxane). b. Injection: Inject 1-2 µL of the derivatized sample. c. Temperature Program: i. Initial temperature: 100°C, hold for 2 minutes. ii. Ramp: Increase to 250°C at a rate of 15°C/minute. iii. Hold: Maintain 250°C for 5 minutes. d. Mass Spectrometer: Operate in selected ion monitoring (SIM) mode to detect specific ions for derivatized 5-FU and the internal standard, ensuring high sensitivity and specificity.

5. Quantification: a. Generate a standard curve by spiking drug-free serum with known concentrations of 5-FC and 5-FU (e.g., 10 ng/mL to 2000 ng/mL) and processing them alongside the unknown samples. b. Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol: In Vitro Conversion Using a Gut Microbiota Model

This protocol describes an in vitro system to study the conversion of 5-FC by human intestinal microflora.

1. Fecal Slurry Preparation: a. Obtain fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months. b. Prepare a 10% (w/v) fecal slurry by homogenizing the sample in an anaerobic buffer (e.g., pre-reduced peptone-yeast extract broth). c. Filter the slurry through sterile gauze to remove large particulate matter.

2. In Vitro Culture System: a. Use a chemostat or a semi-continuous culture system that mimics the anaerobic conditions of the human colon. b. Inoculate the sterile culture vessel containing anaerobic growth medium with the fecal slurry. c. Maintain the system at 37°C with a continuous supply of anaerobic gas (e.g., 85% N₂, 10% CO₂, 5% H₂).

3. Dosing and Sampling: a. Once the microbial community has stabilized (typically after 24-48 hours), introduce 5-FC into the system to achieve a clinically relevant concentration. Radiolabeled [¹⁴C]-5-FC can be used for tracing. b. Collect samples from the culture medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). c. Immediately process samples by centrifuging to remove bacteria and storing the supernatant at -70°C.

4. Analysis: a. Analyze the supernatant for concentrations of 5-FC and 5-FU using a validated method such as HPLC or LC-MS/MS. b. If using radiolabeled 5-FC, use radio-HPLC or thin-layer chromatography (TLC) followed by autoradiography to separate and quantify the parent compound and its metabolites.

The workflow for these experimental protocols is outlined below.

Conclusion

The in vivo hydrolysis of Flucytosine (5-FC) to 5-Fluorouracil (5-FU) is a well-documented phenomenon primarily mediated by the enzymatic activity of the human intestinal microflora. This conversion unlocks the potent antitumor activity of 5-FU, which acts by disrupting DNA synthesis, RNA processing, and genome integrity, ultimately inducing apoptosis in cancer cells through p53-dependent and other signaling pathways. While this bioconversion is the cornerstone of GDEPT strategies, it also accounts for the hematological and gastrointestinal toxicities observed during high-dose 5-FC antifungal therapy. A thorough understanding of the pharmacokinetics, enzymatic conversion rates, and underlying molecular mechanisms is crucial for optimizing the therapeutic index of 5-FC, whether as an antifungal or as a targeted anticancer prodrug. The protocols and data presented in this guide provide a technical foundation for researchers in this field.

References

Early Preclinical Studies of Fluorouracil's (5-FU) Antitumor Activity: A Technical Guide

Disclaimer: The initial query for "Flurocitabine" yielded limited specific results. Based on the nomenclature and the context of anti-cancer agents, this guide focuses on Fluorouracil (5-FU) , a structurally similar and widely studied antimetabolite chemotherapy drug. It is presumed that the user is interested in the preclinical data for this compound.

This technical guide provides an in-depth overview of the early preclinical antitumor activity of 5-Fluorouracil (5-FU). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the in vitro and in vivo efficacy, mechanism of action, and the experimental protocols used in these foundational studies.

In Vitro Antitumor Activity

The initial preclinical evaluation of 5-FU's antitumor potential was conducted using a variety of cancer cell lines. These in vitro studies were crucial in determining its cytotoxic effects, dose-response relationships, and its impact on cellular processes like cell cycle progression and apoptosis.

Cytotoxicity Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for the in vitro potency of a cytotoxic agent. The IC50 values for 5-FU have been determined across a wide range of cancer cell lines, demonstrating its broad-spectrum activity. However, sensitivity to 5-FU can vary significantly between different cancer types and even between cell lines of the same cancer type. This variability is often linked to the expression levels of enzymes involved in 5-FU metabolism and its molecular targets.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| HCT116 | Colorectal Cancer | 13.5 | 3 days | [1] |

| HCT 116 | Colorectal Cancer | 1.48 | 5 days | [1] |

| HT-29 | Colorectal Cancer | 11.25 | 5 days | [1][2] |

| SW480 | Colorectal Cancer | 19.85 | 48 hours | [3] |

| SW620 | Colorectal Cancer | 13 µg/ml | 48 hours | |

| AGS | Gastric Cancer | >100 (Resistant) | 72 hours | |

| MKN45 | Gastric Cancer | ~10 | 72 hours | |

| Esophageal Squamous Carcinoma (Panel of 25 cell lines) | Esophageal Cancer | 1.00 - 39.81 | Not Specified |

Note: IC50 values can vary based on experimental conditions such as cell density, media composition, and the specific assay used.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Objective: To determine the cytotoxic effect of 5-FU on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

5-Fluorouracil (5-FU) stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of 5-FU in complete culture medium. Remove the existing medium from the wells and add 100 µL of the 5-FU dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve 5-FU) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Antitumor Activity

Following the demonstration of in vitro activity, the antitumor efficacy of 5-FU was evaluated in animal models, most commonly in immunodeficient mice bearing human tumor xenografts.

Efficacy in Xenograft Models

In vivo studies have consistently shown that 5-FU can significantly inhibit the growth of various human tumor xenografts. The degree of tumor growth inhibition (TGI) is dependent on the dose, schedule of administration, and the specific tumor model.

| Tumor Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| Human Gastric Cancer Xenografts | 5-FU | 26.36 | |

| Human Gastric Cancer Xenografts | 5-FU + Celecoxib | 88.37 | |

| Human Colorectal Cancer Xenografts | UFT (5-FU prodrug) | 23-67 | |

| Human Colorectal Cancer Xenografts | UFT + Leucovorin | 55-79 | |

| DLD-1 Human Colon Xenografts | 5-FU (40 mg/kg/2 days) + MN58b | Synergistic effect | |

| Patient-Derived Colorectal Cancer Xenografts | 5-FU (25 mg/kg) + XAV939 | 44.99 | |

| CT26 Colon Adenocarcinoma | 5-FU (200 mg/kg) + Entolimod | Reduced toxicity, maintained efficacy |

Experimental Protocol: Human Tumor Xenograft Study in Mice

Objective: To evaluate the in vivo antitumor efficacy of 5-FU.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional)

-

5-Fluorouracil for injection

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in sterile PBS or medium, often mixed with Matrigel to enhance tumor take. Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer 5-FU to the treatment group via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Monitoring: Measure tumor volume (typically using the formula: (Length x Width²)/2) and mouse body weight 2-3 times per week.

-

Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if the mice show signs of excessive toxicity (e.g., >20% body weight loss).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Mechanism of Action and Cellular Effects

5-FU exerts its antitumor effects through multiple mechanisms, primarily by interfering with DNA and RNA synthesis.

Inhibition of Thymidylate Synthase

The primary mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS). After intracellular conversion to its active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), it forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of thymidylate (dTMP) from uridylate (dUMP), leading to a depletion of the intracellular pool of thymidine triphosphate (dTTP). The lack of dTTP inhibits DNA synthesis and repair, ultimately leading to "thymineless death."

Incorporation into DNA and RNA

Other active metabolites of 5-FU, such as 5-fluorouridine triphosphate (FUTP) and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively. The incorporation of FUTP into RNA can disrupt RNA processing and function. The incorporation of FdUTP into DNA can lead to DNA damage and fragmentation.

References

Flurocitabine: A Technical Whitepaper on its Antiviral Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurocitabine (5-fluoro-2,2'-anhydro-arabinosylcytosine), a synthetic nucleoside analog, has been primarily investigated for its cytostatic properties in oncology. However, its structural similarity to other known antiviral agents, particularly fluorinated nucleoside analogs, suggests a compelling, yet underexplored, potential as an antiviral therapeutic. This technical guide provides a comprehensive overview of the available data and theoretical framework supporting the investigation of Flurocitabine as a novel antiviral agent. We will delve into its presumed mechanism of action, present antiviral data from structurally related compounds, outline detailed experimental protocols for its evaluation, and visualize key concepts through diagrams.

Introduction

The quest for novel antiviral agents remains a critical endeavor in human and veterinary medicine, driven by the emergence of new viral pathogens and the development of resistance to existing therapies. Nucleoside analogs represent a cornerstone of antiviral chemotherapy, with numerous approved drugs targeting viral polymerases. Flurocitabine, a derivative of cytosine arabinoside, possesses key structural features, including a fluorine substitution at the 5-position of the pyrimidine ring and an arabinose sugar moiety, that are common to several potent antiviral compounds. This whitepaper aims to consolidate the existing, albeit limited, information and provide a scientific rationale for the systematic evaluation of Flurocitabine's antiviral activity.

Presumed Mechanism of Antiviral Action

The primary mechanism of action for most nucleoside analogs, including likely that of Flurocitabine, involves the inhibition of viral nucleic acid synthesis. This process can be dissected into several key steps:

-

Cellular Uptake and Anabolic Phosphorylation: Flurocitabine, being a nucleoside analog, is expected to be transported into host cells via nucleoside transporters. Once inside, it must be sequentially phosphorylated by host cell kinases to its active triphosphate form, Flurocitabine triphosphate (F-ara-CTP).

-

Inhibition of Viral Polymerase: The active F-ara-CTP can then act as a competitive inhibitor of the viral DNA or RNA polymerase. It mimics the natural substrate (dCTP or CTP), binding to the active site of the polymerase.

-

Chain Termination: Upon incorporation into the growing viral DNA or RNA strand, the arabinose sugar moiety of Flurocitabine, with its 2'-hydroxyl group in the up (arabino) configuration, can act as a chain terminator. This altered sugar conformation can prevent the formation of the subsequent phosphodiester bond, thus halting nucleic acid elongation.

-

Induction of Mutagenesis (Potential Secondary Mechanism): While chain termination is a primary mechanism, some nucleoside analogs can also induce mutations in the viral genome, leading to the production of non-viable viral progeny.

The following diagram illustrates this proposed signaling pathway:

An In-depth Technical Guide to the Cytostatic Effects of Flucytosine

Introduction

Flucytosine (5-fluorocytosine, 5-FC), a fluorinated pyrimidine analogue synthesized in 1957, is a potent antifungal agent with a unique mechanism of action that confers cytostatic properties.[1][2] Initially developed as a potential anti-cancer drug, it demonstrated limited antineoplastic activity on its own but was found to have significant antifungal efficacy.[1][2] Flucytosine is a prodrug, meaning it requires intracellular conversion into its active form, 5-fluorouracil (5-FU), a well-known chemotherapeutic agent.[3] This conversion is catalyzed by an enzyme, cytosine deaminase, which is present in susceptible fungi but not in mammalian cells. This selective activation is the cornerstone of its therapeutic window as an antifungal. However, its application in cancer therapy is being explored through gene-directed enzyme prodrug therapy (GDEPT), where the gene for cytosine deaminase is selectively introduced into tumor cells.

This guide provides a comprehensive technical overview of the cytostatic effects of Flucytosine, detailing its mechanism of action, quantitative efficacy, the experimental protocols used for its evaluation, and the molecular pathways governing its activity and resistance.

Mechanism of Cytostatic Action

The cytostatic and fungicidal activity of Flucytosine is not inherent to the molecule itself but results from its intracellular metabolism into fluorinated pyrimidine antimetabolites that disrupt essential cellular processes. The mechanism involves a multi-step enzymatic cascade within the target cell.

-

Cellular Uptake : Flucytosine is transported into the fungal cell by a specific purine-cytosine permease, encoded by the FCY2 gene.

-

Conversion to 5-Fluorouracil (5-FU) : Once inside the cell, Flucytosine is rapidly deaminated to 5-fluorouracil (5-FU) by the enzyme cytosine deaminase, encoded by the FCY1 gene. Mammalian cells lack a functional cytosine deaminase, which largely protects them from the toxic effects of Flucytosine.

-

Metabolic Activation and Dual Cytostatic Effect : 5-FU is subsequently converted into two key active metabolites via the pyrimidine salvage pathway:

-

Inhibition of RNA Synthesis : 5-FU is converted to 5-fluorouridine monophosphate (FUMP) by uracil phosphoribosyltransferase (UPRTase), encoded by the FUR1 gene. FUMP is then phosphorylated to 5-fluorouridine triphosphate (FUTP). FUTP is incorporated into fungal RNA in place of uridine triphosphate, leading to errors in transcription, disruption of protein synthesis, and ultimately, cell growth arrest.

-

Inhibition of DNA Synthesis : FUMP can also be reduced to 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP is a potent, non-competitive inhibitor of the enzyme thymidylate synthetase. This inhibition blocks the synthesis of thymidine, an essential component of DNA, thereby halting DNA replication and inducing a cytostatic effect.

-

The dual inhibition of both RNA and DNA synthesis leads to unbalanced cell growth and is responsible for the potent cytostatic and, at higher concentrations, fungicidal activity of the drug.

References

The Pivotal Role of Fluorine in Gemcitabine's Anticancer Activity: A Technical Guide

Disclaimer: The term "Flurocitabine" is not a standard pharmaceutical nomenclature. This guide assumes the intended subject is Gemcitabine (2',2'-difluorodeoxycytidine) , a widely used chemotherapeutic agent structurally characterized by the presence of two fluorine atoms.

Introduction

Gemcitabine, a synthetic pyrimidine nucleoside analog of deoxycytidine, is a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2][3] Its clinical efficacy is intrinsically linked to a key structural modification: the substitution of two hydrogen atoms with fluorine atoms at the 2' position of the deoxyribose sugar ring.[4][5] This seemingly minor alteration confers a unique combination of metabolic stability, enhanced cellular uptake, and multifaceted mechanisms of action that distinguish it from its non-fluorinated counterpart, cytarabine (ara-C). This technical guide provides an in-depth exploration of the critical role these fluorine atoms play in the pharmacological activity of Gemcitabine, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

The Multifaceted Contribution of the Fluorine Atoms

The geminal fluorine atoms on the 2'-carbon of Gemcitabine's ribose sugar are not mere structural placeholders. They are instrumental in dictating the drug's metabolic fate and its potent cytotoxic effects. Their high electronegativity and small size introduce significant electronic and steric changes that fundamentally alter the molecule's interaction with key cellular machinery.

Enhanced Cellular Uptake and Activation

Gemcitabine functions as a prodrug, requiring intracellular phosphorylation to exert its cytotoxic effects. The presence of the fluorine atoms enhances its recognition and transport into cells by nucleoside transporters. Once inside the cell, it is sequentially phosphorylated by deoxycytidine kinase (dCK) to its monophosphate (dFdCMP), followed by other nucleoside kinases to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms. The fluorine atoms contribute to a more efficient phosphorylation process compared to cytarabine.

Dual Mechanisms of Action: A Synergistic Assault on DNA Synthesis

The anticancer activity of Gemcitabine is primarily attributed to two distinct but interconnected mechanisms, both of which are potentiated by the fluorine atoms:

-

Inhibition of Ribonucleotide Reductase (RNR): The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), particularly deoxycytidine triphosphate (dCTP). This depletion has a self-potentiating effect, as lower levels of dCTP reduce competition for the incorporation of dFdCTP into DNA.

-